molecular formula C10H10N2O2 B019152 8-Methoxy-2-methyl-4(3H)-quinazolinone CAS No. 90915-45-0

8-Methoxy-2-methyl-4(3H)-quinazolinone

Cat. No. B019152
CAS RN: 90915-45-0
M. Wt: 190.2 g/mol
InChI Key: ZWCBMSNYXIFTCM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 8-Methoxy-2-methyl-4(3H)-quinazolinone can be determined using spectroscopic methods, including 1D and 2D NMR techniques .


Physical And Chemical Properties Analysis

The physical and chemical properties of 8-Methoxy-2-methyl-4(3H)-quinazolinone such as its molecular weight, density, melting point, boiling point, and structure can be determined .

Scientific Research Applications

Mitochondrial Damage Assessment

One of the applications of derivatives of 8-Methoxy-2-methyl-4(3H)-quinazolinone is in the study of mitochondrial damage. Research has shown that certain chromenone and chromanone derivatives, which are structurally related to 8-Methoxy-2-methyl-4(3H)-quinazolinone, can cause significant mitochondrial damage. These compounds have been isolated from the endophytic fungus Daldinia eschscholtzii and have demonstrated phytotoxic effects, including the inhibition of basal oxygen consumption rate in isolated mitochondria and alteration of the mitochondrial membrane potential .

Development of Herbicides

The phytotoxic properties of 8-Methoxy-2-methyl-4(3H)-quinazolinone derivatives also point towards their potential use in the development of new herbicides. The ability of these compounds to inhibit root growth and affect oxygen uptake in seedlings suggests they could be used to control weed growth in agriculture .

Endophytic Fungi Research

The isolation of 8-Methoxy-2-methyl-4(3H)-quinazolinone derivatives from endophytic fungi like Daldinia eschscholtzii highlights the importance of these organisms in bioprospecting for new and useful natural products .

Safety and Hazards

The safety and hazards associated with 8-Methoxy-2-methyl-4(3H)-quinazolinone are not clearly defined in the literature .

properties

IUPAC Name

8-methoxy-2-methyl-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-6-11-9-7(10(13)12-6)4-3-5-8(9)14-2/h3-5H,1-2H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWCBMSNYXIFTCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2OC)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70444674
Record name 8-methoxy-2-methyl-3H-quinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70444674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Methoxy-2-methyl-4(3H)-quinazolinone

CAS RN

90915-45-0
Record name 8-methoxy-2-methyl-3H-quinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70444674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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